4-Cyclohexylcyclohexanol

Description

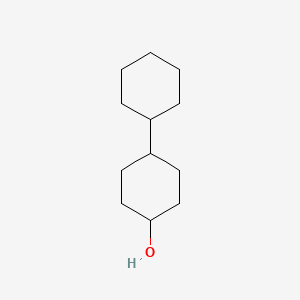

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKMHDZOVNDWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040722 | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-14-9, 7335-11-7, 7335-42-4 | |

| Record name | [Bicyclohexyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J8AJ0CGGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895YPF8KUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Cyclohexylcyclohexanol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a colorless solid organic compound.[1] It is characterized by the presence of two cyclohexyl rings and a hydroxyl functional group. It is soluble in many organic solvents and is primarily used in industrial applications, including as a softener in plastics and rubber, a lubricant, and as an intermediate in the synthesis of other chemicals.[2]

Quantitative Data Summary

The key physicochemical properties of this compound, presented as a mixture of cis- and trans-isomers, are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 4-cyclohexylcyclohexan-1-ol | [3] |

| CAS Number | 2433-14-9 | [1][3] |

| Molecular Formula | C₁₂H₂₂O | [1][2][3] |

| Molecular Weight | 182.30 g/mol | [3] |

| Appearance | Powder to crystal; colorless solid with a special aroma. | [1][2] |

| Melting Point | 94-98 °C | [1][2] |

| Boiling Point | 105-110 °C at 0.5 Torr; 283.9 °C at 760 mmHg | [1][2] |

| Density | 0.993 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 118.6 °C | [1][2] |

| Vapor Pressure | 0.000355 mmHg at 25°C | [1][2] |

| Refractive Index | 1.51 | [1][2] |

| LogP | 3.11780 | [1] |

| Exact Mass | 182.167065 Da | [3] |

| SMILES | C1CCC(CC1)C2CCC(CC2)O | [3] |

| InChIKey | AFKMHDZOVNDWLO-UHFFFAOYSA-N | [3] |

Chemical Structure and Stereoisomerism

This compound consists of a cyclohexanol ring where the hydrogen atom at the 4-position is substituted by a cyclohexyl group. The presence of the hydroxyl group on one of the saturated rings makes the molecule an alcohol.

A critical aspect of its structure is stereoisomerism. Due to the substitution on the cyclohexanol ring, this compound exists as two geometric isomers: cis-4-Cyclohexylcyclohexanol and trans-4-Cyclohexylcyclohexanol. In the cis isomer, the hydroxyl group and the cyclohexyl group are on the same side of the ring's plane. In the trans isomer, they are on opposite sides. The commercial product is often a mixture of both isomers.[2]

References

4-Cyclohexylcyclohexanol CAS number and molecular weight

An In-depth Technical Guide to 4-Cyclohexylcyclohexanol

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a saturated bicyclic alcohol. It exists as a mixture of cis and trans isomers. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2433-14-9 (cis- and trans- mixture) | [1][2] |

| Molecular Formula | C₁₂H₂₂O | [3] |

| Molecular Weight | 182.31 g/mol | [4] |

| IUPAC Name | 4-cyclohexylcyclohexan-1-ol | [3] |

| Appearance | Colorless solid or liquid, powder to crystal | [1][2] |

| Melting Point | 94-98 °C | [1][2] |

| Boiling Point | 283.9 °C at 760 mmHg | [1] |

| Density | 0.993 g/cm³ (predicted) | [2] |

| Flash Point | 118.6 °C | [1] |

| Solubility | Soluble in many organic solvents. | [2] |

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of 4-cyclohexylphenol. A generalized experimental protocol is detailed below.

Experimental Protocol: Catalytic Hydrogenation of 4-Cyclohexylphenol

This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-cyclohexylphenol.

Materials:

-

4-Cyclohexylphenol

-

Rhodium on alumina (Rh/Al₂O₃) catalyst (5%)

-

Ethanol (solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 4-cyclohexylphenol and a 5% rhodium on alumina catalyst. The catalyst loading is typically 1-5% by weight relative to the substrate.

-

Solvent Addition: Ethanol is added to the reactor to dissolve the 4-cyclohexylphenol and create a slurry with the catalyst.

-

Hydrogenation: The reactor is sealed and purged with nitrogen gas to remove any air. Subsequently, it is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously to ensure efficient mixing and mass transfer of hydrogen.

-

Monitoring: The reaction progress is monitored by measuring the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be further purified by recrystallization or distillation to yield pure this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The signals corresponding to the cyclohexyl protons and the carbinol proton are characteristic.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The predicted collision cross-section (CCS) for the [M+H]⁺ ion is 144.6 Ų.[5]

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group.

Biological and Pharmacological Context

While this compound itself is not extensively studied for specific pharmacological activities, the cyclohexyl and cyclohexanol moieties are present in various biologically active molecules. Derivatives of cyclohexanol have been investigated for a range of therapeutic applications.

It has been reported that this compound is a natural product found in the plant Artemisia monosperma.[3] The biological role of this compound in the plant is not yet fully understood.

For researchers in drug development, this compound can serve as a versatile building block or scaffold for the synthesis of novel compounds with potential therapeutic value. The lipophilic nature of the dicyclohexyl system can be exploited to modulate the pharmacokinetic properties of drug candidates.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

References

A Technical Guide to 4-Cyclohexylcyclohexanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylcyclohexanol, with the IUPAC name 4-cyclohexylcyclohexan-1-ol , is a saturated bicyclic alcohol that has garnered interest in various chemical and pharmaceutical applications.[1][2] Its rigid, three-dimensional structure, conferred by the two cyclohexane rings, makes it a valuable scaffold in medicinal chemistry. The cyclohexyl moiety is a common feature in many natural and synthetic drugs, where it can serve as a bioisostere for other groups, potentially improving pharmacological properties such as affinity and metabolic stability. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[3] It exists as two stereoisomers, cis and trans, which differ in the spatial orientation of the hydroxyl group relative to the cyclohexyl substituent. These isomers exhibit distinct physical properties.

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-4-Cyclohexylcyclohexanol | trans-4-Cyclohexylcyclohexanol | Mixture | Reference(s) |

| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₂O | C₁₂H₂₂O | [1] |

| Molecular Weight | 182.31 g/mol | 182.31 g/mol | 182.31 g/mol | [1] |

| CAS Number | Not specified | 7335-42-4 | 2433-14-9 | [1][2] |

| Appearance | Colorless to light yellow liquid | White to off-white solid | White to off-white solid | [3] |

| Melting Point | Not specified | 103-104 °C | 94-98 °C | |

| Boiling Point | Not specified | Not specified | 283.9 °C at 760 mmHg | |

| Density | Not specified | Not specified | 0.993 g/cm³ (predicted) |

Spectroscopic Data

Table 2: Key Spectroscopic Data for this compound (Isomer Mixture)

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 0.8-2.0 ppm) corresponding to the cyclohexyl protons. A signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected around δ 3.5-4.0 ppm, with its multiplicity and exact shift depending on the isomer. | [1] |

| ¹³C NMR | Multiple signals in the aliphatic region (δ 20-50 ppm) for the sp³ hybridized carbons of the cyclohexane rings. A signal for the carbon attached to the hydroxyl group would appear in the δ 60-80 ppm range. | [1] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations from the cyclohexane rings would be observed around 2850-2950 cm⁻¹. | [1] |

| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 182. Common fragmentation patterns would include the loss of water (M-18) and fragmentation of the cyclohexane rings. | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the reduction of 4-cyclohexylcyclohexanone. The stereochemical outcome of the reduction (i.e., the ratio of cis to trans isomers) is highly dependent on the choice of reducing agent and reaction conditions. Below are representative protocols for the stereoselective synthesis of the cis and trans isomers, adapted from established methods for similar substituted cyclohexanols.

Protocol 1: Synthesis of trans-4-Cyclohexylcyclohexanol via Reduction with Sodium Borohydride

This protocol is based on the principle that hydride attack from the less hindered axial direction on the chair conformation of the ketone leads to the equatorial (trans) alcohol as the major product.

Materials:

-

4-Cyclohexylcyclohexanone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve 4-cyclohexylcyclohexanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~2 with 1 M HCl to neutralize any remaining borohydride.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield the trans-4-cyclohexylcyclohexanol.

Protocol 2: Synthesis of cis-4-Cyclohexylcyclohexanol via Catalytic Hydrogenation

Catalytic hydrogenation of 4-substituted cyclohexanones, particularly with bulky catalysts, can favor the formation of the axial (cis) alcohol.

Materials:

-

4-Cyclohexylcyclohexanone

-

Ethanol

-

Platinum(IV) oxide (Adam's catalyst) or a bulky iridium catalyst

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a hydrogenation vessel, dissolve 4-cyclohexylcyclohexanone (1 equivalent) in ethanol.

-

Add a catalytic amount of platinum(IV) oxide (e.g., 1-2 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which will be enriched in the cis-isomer.

-

Purification can be achieved by column chromatography on silica gel.

Applications in Drug Development

The rigid and lipophilic nature of the dicyclohexyl scaffold makes this compound and its derivatives attractive building blocks in drug design. The cyclohexane ring is often used to introduce conformational constraint, which can lead to increased receptor binding affinity and selectivity.

While specific biological activities of this compound itself are not extensively documented in publicly available literature, the broader class of cyclohexane-containing molecules has shown significant therapeutic potential. For instance, derivatives of cyclohexane have been investigated as:

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Substituted pyrimidines bearing a cyclohexylmethoxy group have been identified as potent and selective CDK2 inhibitors, a target of interest in cancer therapy.

-

Melanocortin Subtype-4 Receptor (MC4R) Agonists: Complex molecules incorporating a cyclohexyl moiety have been developed as potent and selective agonists of the MC4R, which is involved in the regulation of food intake and energy expenditure, making it a target for obesity treatment.

The hydroxyl group of this compound provides a convenient handle for further chemical modification, allowing for its incorporation into more complex drug candidates.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of 4-cyclohexylcyclohexan-1-ol.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound isomers.

Representative Signaling Pathway Involvement

While a specific signaling pathway for this compound is not established, its derivatives have been shown to act as receptor agonists. The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling cascade, which is a common mechanism for many drugs containing cyclic moieties.

References

Synthesis and discovery of 4-Cyclohexylcyclohexanol

An In-depth Technical Guide to the Synthesis and Discovery of 4-Cyclohexylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of this compound. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Discovery and Natural Occurrence

Synthetic Routes

Several synthetic pathways to this compound have been developed. The primary methods include the catalytic hydrogenation of p-phenylphenol, the reduction of 4-cyclohexylcyclohexanone, and a multi-step synthesis commencing from biphenyl.

Catalytic Hydrogenation of p-Phenylphenol

A prevalent method for the synthesis of this compound is the catalytic hydrogenation of p-phenylphenol. This reaction can yield a mixture of products, including the desired this compound and p-cyclohexylphenol. The selectivity of the reaction is highly dependent on the catalyst, solvent, and reaction conditions.[1]

Experimental Protocol:

A detailed experimental protocol for the complete hydrogenation of a p-phenylphenol derivative to a 4-(4'-alkylcyclohexyl)cyclohexanol is described in the patent literature.[2] The following is a representative procedure based on this methodology:

-

Reaction Setup: In a high-pressure reaction vessel, add 4-(4'-propylphenyl)phenol (0.5 mol), a catalyst such as Raney nickel (1 g of nickel mass), and a solvent like ethanol (300 mL).[2]

-

Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove air.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 MPa) and heat to the reaction temperature (e.g., 150 °C).[2]

-

Reaction Monitoring: Maintain the reaction for a specified duration (e.g., 2 hours) with stirring.

-

Work-up: After cooling to room temperature, carefully vent the hydrogen pressure. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent from the filtrate by distillation under reduced pressure to yield the crude product. The final product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene and ethanol).[2]

Quantitative Data:

The following table summarizes the reaction conditions and yields for the hydrogenation of 4-(4'-alkylphenyl)phenols to the corresponding 4-(4'-alkylcyclohexyl)cyclohexanols using different catalysts as described in the patent literature.[2]

| Catalyst | Hydrogen Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Rhodium/Silicon Dioxide | 5 | 80 | 5 | 82.5 |

| Raney Nickel | 10 | 150 | 2 | 79.8 |

| Palladium/Carbon | 2 | 50 | 10 | 80.4 |

Logical Relationship Diagram:

References

Spectroscopic Analysis of 4-Cyclohexylcyclohexanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyclohexylcyclohexanol, catering to researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring these spectra, and includes a visual workflow for spectroscopic analysis.

Disclaimer: Publicly available, high-resolution spectroscopic data with complete peak assignments for this compound is limited. Therefore, this guide presents expected spectral characteristics based on the compound's structure and includes illustrative data from the closely related compound, 4-tert-butylcyclohexanol, to demonstrate data presentation and interpretation. Predicted mass spectrometry data for this compound is also provided.

Data Presentation

The spectroscopic data is summarized in the following tables for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Illustrative Example: trans-4-tert-Butylcyclohexanol in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Multiplet | 1H | H-1 (proton on the carbon bearing the -OH) |

| ~2.0 | Multiplet | 4H | H-2, H-6 (axial and equatorial) |

| ~1.8 | Multiplet | 4H | H-3, H-5 (axial and equatorial) |

| ~1.0-1.4 | Multiplet | 1H | H-4 (proton on the carbon with the t-butyl group) |

| ~0.85 | Singlet | 9H | Protons of the tert-butyl group |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon-13) NMR Data (Illustrative Example: trans-4-tert-Butylcyclohexanol in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~70-75 | CH | C-1 (carbon bearing the -OH group) |

| ~47-50 | CH | C-4 (carbon bearing the t-butyl group) |

| ~35-40 | CH₂ | C-2, C-6 |

| ~25-30 | CH₂ | C-3, H-5 |

| ~32 | Quaternary | Quaternary carbon of the t-butyl group |

| ~27 | CH₃ | Methyl carbons of the tert-butyl group |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3600-3200 | Strong, Broad | O-H Stretch (hydrogen-bonded) | Alcohol (-OH) |

| ~2960-2850 | Strong | C-H Stretch | Cyclohexyl rings (CH₂) & (CH) |

| ~1450 | Medium | CH₂ Bending (Scissoring) | Cyclohexyl rings |

| ~1100-1000 | Strong | C-O Stretch | Alcohol (C-OH) |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data for this compound

| m/z | Predicted Adduct |

| 183.17435 | [M+H]⁺ |

| 205.15629 | [M+Na]⁺ |

| 181.15979 | [M-H]⁻ |

| 200.20089 | [M+NH₄]⁺ |

| 165.16433 | [M+H-H₂O]⁺ |

| 182.16652 | [M]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

For referencing the chemical shifts, tetramethylsilane (TMS) is typically added to the solvent by the manufacturer.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar.

-

Gently but thoroughly grind the sample and KBr together until a homogenous, fine powder is obtained.

-

Place a small amount of the mixture into a pellet die.

-

Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

-

Ionization:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), and also induces fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: A logical workflow for identifying an organic compound using multiple spectroscopic techniques.

Navigating Stereochemistry: A Technical Guide to the Physical Properties of cis- and trans-4-Cyclohexylcyclohexanol

For Immediate Release

This technical guide provides a comprehensive overview of the distinct physical properties of the cis- and trans-isomers of 4-Cyclohexylcyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document collates available data on the physical and spectroscopic characteristics of these isomers, alongside experimental protocols for their synthesis and separation. Understanding the stereoisomeric differences is crucial as they can significantly influence the material's properties and biological activity.

Comparative Physical Properties

The spatial arrangement of the hydroxyl and cyclohexyl groups in the cis- and trans-isomers of this compound leads to notable differences in their physical properties. The trans-isomer, with both bulky substituents in the more stable equatorial positions, generally exhibits a higher melting and boiling point due to more efficient crystal packing and stronger intermolecular interactions compared to the less stable cis-isomer where one substituent is forced into an axial position.

| Property | cis-4-Cyclohexylcyclohexanol | trans-4-Cyclohexylcyclohexanol | This compound (cis- and trans- mixture) |

| Melting Point (°C) | 92-93[1] | >124 (inferred from derivatives)[2][3][4][5] | 94-98[1] |

| Boiling Point (°C) | 283.9 ± 8.0 (Predicted)[1] | >317 (inferred from derivatives)[2][4] | 105-110 (at 0.5 Torr), 283.9 (at 760 mmHg)[1] |

| Density (g/cm³) | 0.993 ± 0.06 (Predicted)[1] | No data available | 0.993 (Predicted)[1] |

| Flash Point (°C) | No data available | No data available | 118.6[1] |

| Refractive Index | No data available | No data available | 1.51[1] |

| CAS Number | 7335-11-7[6] | 7335-42-4[6] | 2433-14-9[1] |

Note: Data for the pure trans-isomer is limited; values are inferred from alkylated derivatives such as trans-4-(trans-4-propylcyclohexyl)cyclohexanol and trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing between the cis- and trans-isomers of this compound. The different spatial arrangements of the hydroxyl group (axial in cis, equatorial in trans) lead to distinct signals in NMR and IR spectroscopy.

| Spectroscopic Method | Expected Characteristics for cis-Isomer (Axial -OH) | Expected Characteristics for trans-Isomer (Equatorial -OH) |

| ¹H NMR | The proton on the carbon bearing the -OH group (H-1) is equatorial and typically appears as a broad signal with small coupling constants at a higher chemical shift (downfield, ~4.0 ppm).[7][8][9] | The H-1 proton is axial and exhibits large axial-axial coupling constants, resulting in a sharper multiplet at a lower chemical shift (upfield, ~3.5 ppm).[7][9] |

| ¹³C NMR | The carbon atom attached to the axial -OH group is shielded and resonates at a higher field (lower ppm value) compared to its equatorial counterpart.[10][11][12] | The carbon atom attached to the equatorial -OH group is deshielded and resonates at a lower field (higher ppm value).[10][11][12][13][14] |

| FTIR (cm⁻¹) | The C-O stretching vibration for an axial alcohol is typically found at a lower wavenumber, around 1000-1050 cm⁻¹.[15][16][17] | The C-O stretching vibration for an equatorial alcohol is typically found at a higher wavenumber, around 1060-1100 cm⁻¹.[15][16][17] |

Experimental Protocols

Synthesis of this compound (cis/trans Mixture)

A common route to synthesize this compound is through the catalytic hydrogenation of 4-cyclohexylcyclohexanone. The ketone precursor can be synthesized from 4-phenylphenol. The hydrogenation step typically yields a mixture of the cis- and trans-isomers.

Caption: Synthesis workflow for this compound.

Separation of cis- and trans-Isomers

The separation of the cis- and trans-isomers can be achieved through standard laboratory techniques such as column chromatography or fractional crystallization, exploiting the differences in their polarity and crystal lattice energies.

Due to the different steric environments of the hydroxyl group, the two isomers exhibit different polarities and affinities for a stationary phase like silica gel. The trans-isomer, with its more exposed equatorial hydroxyl group, tends to interact more strongly with the polar stationary phase, resulting in a longer retention time. The cis-isomer, with its more sterically hindered axial hydroxyl group, elutes first.[18][19]

The difference in the stability and symmetry of the two isomers leads to different crystal lattice energies. The more stable and symmetrical trans-isomer typically has a higher melting point and is less soluble in a given solvent, allowing it to be selectively crystallized from a solution of the isomeric mixture.[20][21][22]

Caption: Separation strategies for cis- and trans-isomers.

References

- 1. This compound (cis- and trans- mixture) [chembk.com]

- 2. China Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol CAS:82832-72-2 Manufacturers - Free Sample - Alfa Chemical [fi.alfachemar.com]

- 3. trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol CAS#: 82575-70-0 [m.chemicalbook.com]

- 4. 82832-72-2 CAS MSDS (trans-4-(trans-4-Propylcyclohexyl)cyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Selling Trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol 82575-70-0 99% In stock suppliers | Tocopharm [tocopharm.com]

- 6. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR spectrum [chemicalbook.com]

- 7. homework.study.com [homework.study.com]

- 8. Solved Interprete the following 1H NMR spectrum of the | Chegg.com [chegg.com]

- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 13C NMR spectrum [chemicalbook.com]

- 14. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 13C NMR spectrum [chemicalbook.com]

- 15. Analyze the IR spectrum of the pure cis- and trans | Chegg.com [chegg.com]

- 16. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) IR Spectrum [m.chemicalbook.com]

- 17. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) IR Spectrum [m.chemicalbook.com]

- 18. homework.study.com [homework.study.com]

- 19. Solved provide a method for separating cis and | Chegg.com [chegg.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Cyclohexylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylcyclohexanol is a bicyclic alcohol of interest in various fields, including materials science and as a potential intermediate in pharmaceutical synthesis. Its molecular structure, consisting of two cyclohexane rings and a hydroxyl group, imparts specific physicochemical properties that are critical to understand for its application and development. This guide provides a comprehensive overview of the solubility and stability of this compound, based on available data for analogous compounds. It also outlines detailed experimental protocols for the precise determination of these properties.

Physicochemical Properties

This compound is a colorless solid or a viscous liquid at room temperature.[1][2] Its structure, featuring a nonpolar bicyclohexyl core and a polar hydroxyl group, dictates its solubility and stability characteristics.

| Property | Value (Predicted/Reported for Analogs) | Reference |

| Molecular Formula | C₁₂H₂₂O | [3] |

| Molecular Weight | 182.30 g/mol | [3] |

| Melting Point | 94-98 °C | [1] |

| Boiling Point | 105-110 °C (at 0.5 Torr) | [1] |

| LogP (Predicted) | 3.8 | [3] |

| pKa (Predicted) | ~16-18 (typical for secondary alcohols) |

Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The large, nonpolar cyclohexyl groups dominate its structure, leading to good solubility in organic solvents, while the polar hydroxyl group provides some limited affinity for polar solvents.

Qualitative Solubility

Based on the behavior of similar compounds like 4-tert-butylcyclohexanol, this compound is expected to be readily soluble in a range of organic solvents.[4] Its solubility in water is anticipated to be low due to the large hydrophobic bicyclohexyl moiety.

Quantitative Solubility Data (Predicted)

| Solvent | Predicted Solubility at 25°C ( g/100 mL) | Basis for Prediction |

| Water | < 0.1 | The large hydrophobic structure is expected to lead to very low aqueous solubility, similar to other long-chain alcohols. |

| Ethanol | > 50 | The hydroxyl group allows for hydrogen bonding with ethanol, and the nonpolar part interacts well with the ethyl group. |

| Methanol | > 30 | Similar to ethanol, good solubility is expected due to hydrogen bonding and nonpolar interactions. |

| Acetone | > 50 | As a polar aprotic solvent, acetone is expected to be an excellent solvent for this compound. |

| Toluene | > 20 | The nonpolar aromatic nature of toluene should effectively solvate the bicyclohexyl core. |

| Hexane | 5 - 15 | Solubility in nonpolar aliphatic solvents is expected to be moderate. |

| Chloroform | > 50 | Good solubility is predicted due to the ability of chloroform to interact with both polar and nonpolar regions. |

Stability Profile

The stability of this compound is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

Thermal Stability

Alicyclic alcohols like this compound are generally stable at ambient temperatures. At elevated temperatures, decomposition is expected to occur. Based on studies of related compounds, the onset of thermal decomposition is likely to be above 200°C.[5]

Predicted Thermal Decomposition Data

| Parameter | Predicted Temperature Range (°C) | Analytical Technique | Expected Observation |

| Onset of Decomposition (TGA) | 200 - 250 | TGA | The temperature at which significant, irreversible mass loss begins. |

| Major Decomposition Steps (TGA) | 250 - 450 | TGA | Multiple mass loss events corresponding to the sequential or overlapping decomposition of the functional groups and the cyclohexane rings. |

Photostability

While specific photostability data for this compound is not available, compounds with C-H and O-H bonds can be susceptible to degradation upon exposure to UV light, especially in the presence of a photosensitizer. Photodegradation of the cyclohexane ring structure has been observed for related compounds.[6]

pH Stability

This compound, being an alcohol, is expected to be stable over a wide pH range under ambient conditions. However, at extreme pH values and elevated temperatures, acid-catalyzed dehydration or base-catalyzed oxidation could potentially occur.

Oxidative Stability

Secondary alcohols like this compound are susceptible to oxidation to form the corresponding ketone, 4-cyclohexylcyclohexanone.[2][7] This can be initiated by various oxidizing agents or by auto-oxidation in the presence of oxygen, particularly at elevated temperatures or in the presence of metal catalysts.

Potential Degradation Pathways

Based on the chemistry of cyclohexanol and its derivatives, the following degradation pathways for this compound can be postulated:

-

Oxidation: The primary degradation pathway is likely the oxidation of the secondary alcohol to 4-cyclohexylcyclohexanone. This can be followed by further oxidation and ring-opening to form dicarboxylic acids under harsh conditions.[7][8]

-

Dehydration: At elevated temperatures, particularly in the presence of an acid catalyst, this compound can undergo dehydration to form a mixture of cyclohexylcyclohexene isomers.

-

Thermal Decomposition: At higher temperatures, cleavage of the C-C bonds within the cyclohexane rings can occur, leading to the formation of smaller volatile fragments.[5]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

-

Analytical balance

-

Temperature-controlled shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).

-

Equilibrate the samples for at least 24 hours with constant agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered solution with an appropriate solvent for analysis.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility in g/100 mL or other desired units based on the concentration determined from the calibration curve.

-

Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

6.2.1 Thermal Stability (Thermogravimetric Analysis - TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

6.2.2 Photostability

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Place the solutions in quartz cuvettes.

-

Expose the samples to a controlled light source that provides both UV and visible output (e.g., a xenon lamp in a photostability chamber).

-

Wrap a control sample in aluminum foil to protect it from light.

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

6.2.3 pH Stability (Hydrolytic Stability)

Procedure:

-

Prepare buffered aqueous solutions at various pH levels (e.g., pH 2, 7, and 10).

-

Add a known amount of this compound to each buffered solution to create solutions of a specific concentration.

-

Store the solutions at a constant temperature (e.g., 40°C or 60°C).

-

At predetermined time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and any degradants.

6.2.4 Oxidative Stability

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a controlled amount of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

-

Maintain the solution at a constant temperature.

-

At various time intervals, take samples and quench the oxidation reaction if necessary.

-

Analyze the samples by a stability-indicating HPLC or GC method to monitor the disappearance of the parent compound and the formation of oxidation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on its chemical structure and data from analogous compounds. While it is predicted to be highly soluble in organic solvents and have moderate thermal stability, experimental verification is crucial for its successful application in research and development. The detailed experimental protocols provided herein offer a robust framework for obtaining the necessary quantitative data to fully characterize this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C12H22O | CID 75518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Photodegradation of cyclohexane and toluene using TiO2/UV/O3 in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4-Cyclohexylcyclohexanol literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review and historical context for 4-Cyclohexylcyclohexanol. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and materials science. This document covers the fundamental properties, synthesis methodologies, stereochemistry, and applications of this versatile dicyclic alcohol.

Historical Context

While the initial discovery and synthesis of this compound are not extensively documented in early chemical literature, its prominence in scientific research and industrial applications has grown significantly with the advancement of materials science, particularly in the field of liquid crystals. Much of the detailed research on its synthesis and properties has been conducted in the context of developing new liquid crystal materials, where its rigid, bicyclic structure is highly advantageous.

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature, though it is often supplied as a mixture of its cis and trans isomers, which may affect its physical state. The properties of the individual isomers can differ from the mixture.

| Property | Value (cis/trans mixture unless specified) |

| Molecular Formula | C₁₂H₂₂O |

| Molecular Weight | 182.30 g/mol |

| CAS Number | 2433-14-9 |

| Appearance | White crystalline solid or colorless liquid |

| Melting Point | 94-98 °C[1] |

| Boiling Point | 283.9 °C at 760 mmHg[1] |

| Density | 0.993 g/cm³ (predicted)[1] |

| Flash Point | 118.6 °C[1] |

| Solubility | Soluble in most organic solvents; insoluble in water. |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the catalytic hydrogenation of 4-cyclohexylphenol and a multi-step synthesis starting from biphenyl.

Catalytic Hydrogenation of 4-Cyclohexylphenol

This method is a common and efficient route to this compound, involving the reduction of the phenolic ring of 4-cyclohexylphenol.

-

Reaction Setup: A high-pressure hydrogenation reactor is charged with 4-cyclohexylphenol, a suitable solvent (e.g., ethanol or cyclohexane), and a hydrogenation catalyst. Common catalysts include rhodium on carbon (Rh/C), ruthenium on carbon (Ru/C), or Raney nickel.

-

Hydrogenation: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with hydrogen gas to a pressure typically ranging from 2 to 10 MPa. The reaction mixture is heated to a temperature between 50 and 150 °C and stirred vigorously.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reactor is cooled, and the pressure is released.

-

Purification: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated from the filtrate under reduced pressure to yield the crude product. The resulting this compound, a mixture of cis and trans isomers, can be further purified by recrystallization or column chromatography.

Five-Step Synthesis from Biphenyl

This synthetic route offers more flexibility for creating derivatives of this compound and is particularly useful in the synthesis of liquid crystal precursors.[2]

-

Friedel-Crafts Acylation: Biphenyl is reacted with an acylating agent (e.g., propionyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) to form 4-acylbiphenyl.

-

Friedel-Crafts Alkylation: The resulting 4-acylbiphenyl is then alkylated with an alkene (e.g., cyclohexene) using a similar Friedel-Crafts procedure to introduce the second cyclohexyl ring.

-

Reduction: The ketone functional group is reduced to a methylene group. This can be achieved using methods like the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).

-

Oxidation and Rearrangement: The resulting 4-alkyl-4'-cyclohexylbiphenyl undergoes oxidation (e.g., with air or a peroxide) followed by an acid-catalyzed rearrangement to yield 4-cyclohexylphenol.

-

Catalytic Hydrogenation: The final step is the catalytic hydrogenation of the 4-cyclohexylphenol intermediate, as described in the previous section, to afford this compound.

Stereochemistry

This compound possesses two stereocenters, giving rise to cis and trans diastereomers. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions.

-

trans-4-Cyclohexylcyclohexanol: In its most stable chair conformation, both the hydroxyl and the cyclohexyl groups occupy equatorial positions, minimizing steric hindrance.

-

cis-4-Cyclohexylcyclohexanol: In its most stable chair conformation, one substituent is in an axial position while the other is equatorial.

The ratio of these isomers can be controlled to some extent by the choice of catalyst and solvent during hydrogenation. For many applications, particularly in liquid crystals, the pure trans isomer is often desired due to its linear shape, which promotes the formation of stable mesophases.

Applications

The primary application of this compound is as a crucial building block in the synthesis of liquid crystal materials. Its rigid, rod-like structure is a key component in many liquid crystal molecules used in displays and other optical technologies.

Other notable applications include:

-

Softeners and Plasticizers: Used in the polymer industry to improve the flexibility and durability of plastics and rubbers.[2]

-

Lubricants: Incorporated into lubricating oils and greases.[2]

-

Chemical Intermediate: Serves as a precursor for the synthesis of various other organic compounds, including pharmaceuticals and fragrances.[1]

This technical guide serves as a foundational resource for understanding the key aspects of this compound. The detailed information on its synthesis and properties is intended to support further research and development in its various fields of application.

References

The Elusive Presence of 4-Cyclohexylcyclohexanol in the Plant Kingdom: A Technical Whitepaper

For Immediate Release

[City, State] – The natural occurrence of 4-Cyclohexylcyclohexanol within the plant kingdom remains a largely uncharted area of phytochemical research. Despite extensive investigation, documented evidence of this compound's presence in plants is exceptionally scarce, presenting a significant knowledge gap for researchers, scientists, and drug development professionals. This technical whitepaper aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound's natural existence and outlines the methodologies that could be employed for its future discovery and characterization in plant matrices.

Documented Natural Occurrence

To date, the only documented instance of this compound in a plant species is in Artemisia monosperma.[1] This finding, while significant, stands as an isolated data point. There is a conspicuous absence of information in scientific literature regarding the concentration of this compound in Artemisia monosperma or its presence in any other plant species. Further research is critically needed to quantify the compound in Artemisia monosperma and to screen other plant species, particularly within the Artemisia genus, for its presence.

Biosynthesis and Signaling Pathways: An Unwritten Chapter

The biosynthetic pathway of this compound in plants is entirely unknown. The metabolic route leading to the formation of its unique cyclohexyl-cyclohexanol structure has not been elucidated. It is hypothesized that it may share precursors with other cyclic terpenoid compounds, but this remains speculative without further investigation. Consequently, there are no known signaling pathways in plants that involve this compound. The biological role and function of this compound in plants, if any, are yet to be discovered.

A Roadmap for Future Research: Experimental Protocols

Given the lack of specific established protocols for the extraction and analysis of this compound from plant sources, this section outlines a generalized yet robust workflow based on standard phytochemistry techniques. This workflow can serve as a foundational methodology for researchers aiming to investigate the presence and quantity of this compound in plant materials.

Extraction of this compound from Plant Material

The initial step involves the extraction of the compound from the plant matrix. A generalized workflow for this process is depicted below.

Caption: Generalized workflow for the extraction of non-polar compounds from plant material.

Protocol:

-

Sample Preparation: The plant material (e.g., leaves, stems, roots of Artemisia monosperma) should be air-dried or freeze-dried to remove moisture and then finely powdered to increase the surface area for extraction.

-

Solvent Selection: Based on the non-polar nature of this compound, solvents such as hexane, dichloromethane, or a mixture thereof are recommended for extraction.

-

Extraction Method: Maceration, Soxhlet extraction, or accelerated solvent extraction (ASE) can be employed. Maceration involves soaking the powdered plant material in the selected solvent for an extended period (24-72 hours) with occasional agitation.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Isolation and Purification

The crude extract will contain a complex mixture of phytochemicals. Therefore, chromatographic techniques are essential to isolate this compound.

Caption: A typical workflow for the isolation and purification of a target compound from a crude plant extract.

Protocol:

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to separate the compounds based on their polarity.

-

Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized using a suitable staining reagent (e.g., p-anisaldehyde-sulfuric acid).

-

Pooling and Further Purification: Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled and concentrated. For high purity, further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Identification and Quantification

The final step is the unambiguous identification and quantification of this compound.

Caption: Analytical techniques for the identification and quantification of this compound.

Protocol:

-

Structural Elucidation: The purified compound's structure should be confirmed using spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for unambiguous structure elucidation.

-

-

Quantification:

-

Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and sensitive method for quantifying volatile compounds like this compound. A calibration curve should be prepared using a certified reference standard.

-

High-Performance Liquid Chromatography (HPLC): If the compound is not sufficiently volatile or thermally stable, HPLC with a suitable detector (e.g., UV-Vis if it possesses a chromophore, or an Evaporative Light Scattering Detector (ELSD) if not) can be used.

-

Conclusion and Future Directions

The study of this compound in the plant kingdom is in its infancy. The solitary report of its presence in Artemisia monosperma beckons the scientific community to delve deeper. The immediate priorities should be the quantification of this compound in A. monosperma and the screening of a wider range of plant species for its presence. The elucidation of its biosynthetic pathway and the investigation of its potential biological activities are exciting future prospects that could open new avenues in natural product chemistry and drug discovery. The experimental frameworks provided in this whitepaper offer a starting point for researchers to embark on this exploratory journey.

References

An In-depth Technical Guide to the Health and Safety of 4-Cyclohexylcyclohexanol

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

4-Cyclohexylcyclohexanol is an organic compound with the molecular formula C12H22O.[1] It is described as a colorless solid or liquid with a distinct aroma.[1][2] This compound is utilized primarily in industrial applications, such as a softener in the plastics and rubber industries, as a lubricant, and as an intermediate in the synthesis of other chemicals.[1][2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H22O | [1][3] |

| Molar Mass | 182.30 g/mol | [1][3] |

| CAS Number | 2433-14-9 | [1][3] |

| Appearance | Colorless liquid or solid wax-like substance | [1][2] |

| Melting Point | 94-98 °C | [1][2] |

| Boiling Point | 105-110 °C (at 0.5 Torr); 283.9°C (at 760 mmHg) | [1][2] |

| Density | 0.993 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 118.6 °C | [2] |

| Vapor Pressure | 0.000355 mmHg at 25°C | [2] |

| Refractive Index | 1.51 | [2] |

| LogP | 3.11780 | [2] |

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as a warning-level hazard, primarily causing serious eye irritation.[3]

| Hazard Class | Category | GHS Hazard Statement |

| Serious eye damage/eye irritation | Eye Irrit. 2A | H319 : Causes serious eye irritation |

GHS Pictogram:

-

Warning

Precautionary Statements:

-

P264+P265 : Wash hands and face thoroughly after handling.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P317 : If eye irritation persists: Get medical help.[3]

Other potential hazards, although not universally listed in the GHS classifications, include skin irritation and harm if swallowed or inhaled.[4][5] It is also noted as a combustible liquid.[4][5]

Toxicological Information

Detailed quantitative toxicological studies specifically for this compound are not widely available in the public domain. The primary documented health effect is serious eye irritation.[3] Some sources suggest it may be harmful if swallowed, cause mild skin irritation, and may cause respiratory irritation or drowsiness.[4][5] Repeated or prolonged exposure may produce damage to target organs, such as the lungs and mucous membranes.[5]

Note on Experimental Protocols: While hazard classifications are derived from experimental data, the detailed protocols for these specific studies on this compound are not publicly available. Standard OECD guidelines for chemical safety testing are typically followed for GHS classification.

First Aid Measures

A systematic approach to first aid is crucial in the event of exposure. The following workflow outlines the recommended procedures.

Fire and Explosion Hazard Data

This compound is a combustible liquid.[4] Vapors may form explosive mixtures with air, and the substance can emit toxic fumes under fire conditions.[4][6]

-

Suitable Extinguishing Media: Water spray, carbon dioxide, dry chemical powder, or appropriate foam.[4]

-

Specific Hazards: Emits toxic fumes under fire conditions. Containers may explode when heated.[4][6]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][6]

Accidental Release Measures

In the event of a spill, immediate and proper containment is necessary to prevent environmental contamination and personnel exposure.

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure personnel safety.

-

Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing.[4] Do not breathe vapor or dust.[4] Wash thoroughly after handling. Keep away from heat, sparks, and open flames.[4]

-

Storage: Keep containers tightly closed.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure risk.

-

Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels low.[5] A safety shower and eye bath must be readily available.[4]

-

Personal Protective Equipment (PPE): The selection of PPE is dependent on the potential for exposure.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Cyclohexylcyclohexanol from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylcyclohexanol is a bicyclic alcohol with applications in materials science and as a potential intermediate in the synthesis of pharmacologically active molecules. Its synthesis from the readily available starting material, cyclohexanone, is a two-step process involving a self-condensation reaction followed by catalytic hydrogenation. This document provides detailed protocols for this synthesis, along with a summary of relevant quantitative data and a visual representation of the experimental workflow.

Reaction Scheme

The overall synthesis proceeds in two main stages:

-

Step 1: Self-Aldol Condensation of Cyclohexanone. Two molecules of cyclohexanone undergo an acid or base-catalyzed aldol condensation followed by dehydration to form the unsaturated dimer, 2-(1-cyclohexenyl)cyclohexanone.

-

Step 2: Catalytic Hydrogenation. The carbon-carbon double bond and the ketone functional group of 2-(1-cyclohexenyl)cyclohexanone are reduced via catalytic hydrogenation to yield the saturated alcohol, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | -47 |

| 2-(1-Cyclohexenyl)cyclohexanone | C₁₂H₁₈O | 178.27 | Light yellow crystalline solid | 41-42 |

| This compound | C₁₂H₂₂O | 182.30 | White solid | 83-85[1] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Cyclohexanone | 2.25-2.40 (m, 4H), 1.80-1.95 (m, 6H) | 211.2 (C=O), 42.0 (CH₂), 27.1 (CH₂), 25.1 (CH₂) | ~1710 (C=O stretch)[2] |

| 2-(1-Cyclohexenyl)cyclohexanone | 5.35 (t, 1H), 1.50-2.50 (m, 17H) | 210.5, 138.2, 122.8, 52.1, 42.0, 31.5, 28.1, 26.9, 25.2, 24.8, 22.8, 22.4 | ~1685 (conjugated C=O stretch), ~1640 (C=C stretch)[3] |

| This compound | 3.40-3.60 (m, 1H), 0.80-2.00 (m, 21H) | 70.8, 43.5, 35.0, 30.0, 26.9, 26.6, 26.2 | ~3350 (O-H stretch), ~2925 & 2850 (C-H stretch)[1] |

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Cyclohexenyl)cyclohexanone (Acid-Catalyzed)

This protocol describes the self-condensation of cyclohexanone using an acid catalyst.

Materials and Reagents:

-

Cyclohexanone

-

Phosphorus pentoxide (P₄O₁₀) or another suitable acid catalyst like pyrophosphoric acid.[3]

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

n-Pentane or n-hexane for crystallization

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and filter paper

-

Cooling bath (ice-water or dry ice/acetone)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1.0 mole of cyclohexanone.

-

Catalyst Addition: While stirring, carefully add 0.1 moles of phosphorus pentoxide in portions to the cyclohexanone. An exothermic reaction will occur. Maintain the reaction temperature around 50°C for approximately 3 hours.[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add an equal volume of diethyl ether and transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer with ice-cold water to remove the catalyst.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification by Crystallization: Dissolve the crude product in a minimal amount of n-pentane. Cool the solution in a cooling bath to induce crystallization.[4] Collect the crystals by vacuum filtration and wash with a small amount of cold n-pentane. Dry the crystals under vacuum. A typical yield of the ketone mixture is around 58-82%.[3]

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol details the reduction of the intermediate to the final product.

Materials and Reagents:

-

2-(1-Cyclohexenyl)cyclohexanone

-

Ethanol or Ethyl Acetate (solvent)

-

Palladium on carbon (Pd/C, 5% or 10%) or another suitable hydrogenation catalyst (e.g., Platinum oxide)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

-

Magnetic stirrer

-

Filtration setup (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the 2-(1-cyclohexenyl)cyclohexanone (1 equivalent) in a suitable solvent like ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 5% or 10% Palladium on carbon (typically 1-5 mol% of the substrate).

-

Hydrogenation: Seal the vessel and purge with an inert gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation of Product: Combine the filtrate and washings, and remove the solvent using a rotary evaporator. The resulting crude product is often a white solid.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as hexane or ethanol/water to obtain a product with high purity.

Visual Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cyclohexanone.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3397239A - Process for purifying 2-(1-cyclohexenyl) cyclohexanone by fractional crystallization - Google Patents [patents.google.com]

Application Notes and Protocols for the Friedel-Crafts Acylation of Biphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Friedel-Crafts acylation of biphenyl to synthesize 4-acetylbiphenyl, a key intermediate in the production of various pharmaceuticals and fine chemicals.[1] The protocols and data presented are compiled from established methods, ensuring reliability and reproducibility for research and development applications.

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2] In the case of biphenyl, the reaction with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), yields acetylated biphenyl derivatives. The primary product is the para-substituted isomer, 4-acetylbiphenyl, due to steric hindrance at the ortho positions. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich biphenyl ring.[2]

Experimental Protocols

Two primary protocols for the synthesis of 4-acetylbiphenyl are presented below. Protocol 1, utilizing acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP), is recommended for its high yield and purity.[3][4] Protocol 2 employs the more traditional approach with acetyl chloride.

Protocol 1: High-Yield Synthesis using Acetic Anhydride and DMAP [3][4]